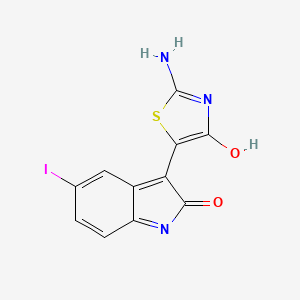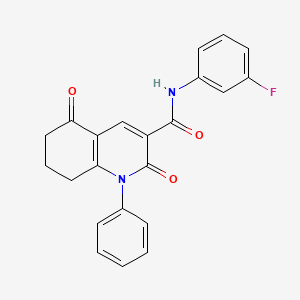
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one, also known as ITIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell membrane synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and dihydrofolate reductase, an enzyme involved in folic acid metabolism. This compound has also been shown to disrupt bacterial cell membrane synthesis by inhibiting the activity of enzymes involved in lipid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. This compound has also been shown to inhibit bacterial growth and biofilm formation, which is important in preventing bacterial infections.
实验室实验的优点和局限性
One advantage of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which is important in laboratory experiments.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments. This compound has also been shown to have limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one research. One area of research is in the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is in the optimization of this compound use in cancer treatment and bacterial infections. This compound has also been shown to have potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles. Overall, this compound has shown great promise in a variety of scientific fields and is an area of active research.
合成方法
The synthesis of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one involves the reaction of 5-iodo-1,3-dihydro-2H-indol-2-one with thiosemicarbazide in the presence of acetic acid. The reaction results in the formation of this compound, which is a yellow crystalline solid. The purity of this compound can be increased by recrystallization from ethanol.
科学研究应用
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-iodo-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing cell death.
Another area of research for this compound is in the field of antimicrobial activity. This compound has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This compound works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
属性
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-5-iodoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN3O2S/c12-4-1-2-6-5(3-4)7(9(16)14-6)8-10(17)15-11(13)18-8/h1-3,17H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIALSDPDWHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1I)C3=C(N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)